molecular formula C20H25BrN2O B3575444 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine

Cat. No.: B3575444
M. Wt: 389.3 g/mol
InChI Key: FLKYUBOFYBGLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with two different phenylmethyl groups, one of which is brominated and methoxylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine typically involves the reaction of 1-(3-bromo-4-methoxyphenyl)methanamine with 1-(3-methylphenyl)methanamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include palladium-based catalysts, which facilitate the coupling of the two amine groups to form the piperazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce dehalogenated or fully reduced compounds. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromo-3-methylphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
  • 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
  • 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine

Uniqueness

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern on the piperazine ring. The presence of both bromine and methoxy groups on one phenylmethyl moiety, combined with a methyl group on the other, imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O/c1-16-4-3-5-17(12-16)14-22-8-10-23(11-9-22)15-18-6-7-20(24-2)19(21)13-18/h3-7,12-13H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKYUBOFYBGLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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